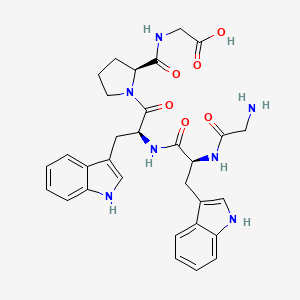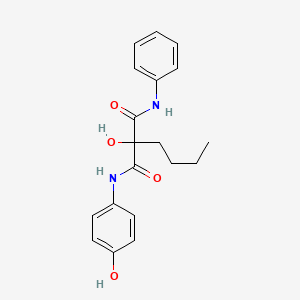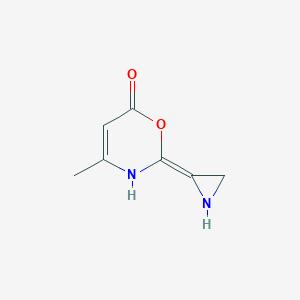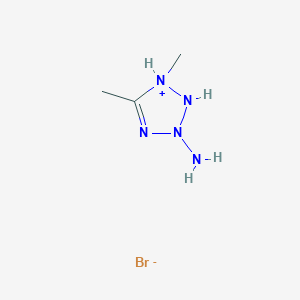
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique tetrazole ring structure, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,5-dimethyl-1H-tetrazole with a brominating agent to introduce the bromide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under mild conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Comparison: Compared to these similar compounds, 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific tetrazole ring structure, which imparts distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
820960-85-8 |
|---|---|
Molekularformel |
C3H10BrN5 |
Molekulargewicht |
196.05 g/mol |
IUPAC-Name |
1,5-dimethyl-1,2-dihydrotetrazol-1-ium-3-amine;bromide |
InChI |
InChI=1S/C3H9N5.BrH/c1-3-5-8(4)6-7(3)2;/h6H,4H2,1-2H3;1H |
InChI-Schlüssel |
QCVAZDVYWVREBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(N[NH+]1C)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
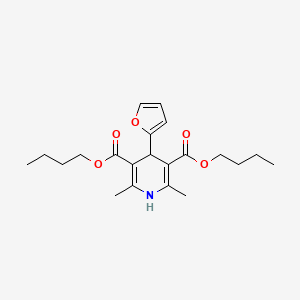
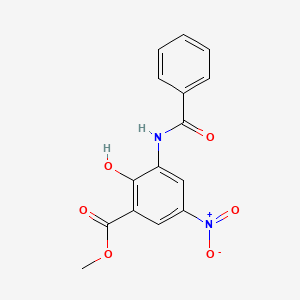
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)

![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)


![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
